4-Isoxazolylphenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isoxazolylphenylmethanone is a compound that features an isoxazole ring attached to a phenyl group through a methanone linkage. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isoxazolylphenylmethanone typically involves the formation of the isoxazole ring followed by its attachment to the phenylmethanone moiety. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring . Another approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) as catalysts for the cycloaddition reactions . These methods are preferred due to their efficiency and scalability, despite the associated costs and environmental concerns.
Chemical Reactions Analysis
Types of Reactions: 4-Isoxazolylphenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the isoxazole ring or the phenylmethanone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products formed from these reactions vary widely, including substituted isoxazoles, phenylmethanone derivatives, and various functionalized compounds .
Scientific Research Applications
4-Isoxazolylphenylmethanone has a broad range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Isoxazolylphenylmethanone involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit cyclooxygenase-2 (COX-2), reducing inflammation . The exact pathways depend on the specific functional groups attached to the core structure.
Comparison with Similar Compounds
Isoxazole: The parent compound, which lacks the phenylmethanone moiety.
Oxazole: An analog with the nitrogen atom in a different position.
Pyrrole: An analog without the oxygen atom.
Uniqueness: 4-Isoxazolylphenylmethanone is unique due to its specific combination of the isoxazole ring and the phenylmethanone moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
CAS No. |
179123-87-6 |
---|---|
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
1,2-oxazol-4-yl(phenyl)methanone |
InChI |
InChI=1S/C10H7NO2/c12-10(9-6-11-13-7-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
FGGUUGIYSOGQED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CON=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.